The compound is commercially available through various chemical suppliers and is often utilized in research settings focused on developing antifungal medications. Its classification as a specialty material indicates its specific use in scientific research rather than general commercial applications.
The synthesis of (R)-2-(2,4-difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol typically involves multi-step organic reactions. One common method includes:
The optimization of these steps can vary based on the desired yield and purity of the final product .
The molecular structure of (R)-2-(2,4-difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol features several key components:
The compound's stereochemistry is crucial for its biological activity, with the (R) configuration being essential for optimal interaction with biological targets .
(R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to develop derivatives with improved efficacy .
The mechanism of action for (R)-2-(2,4-difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol primarily involves inhibition of fungal enzymes. It is thought to interfere with the synthesis of ergosterol, a critical component of fungal cell membranes. By disrupting ergosterol biosynthesis, the compound compromises cell membrane integrity and function, leading to cell death .
(R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol has several scientific applications:
The ongoing research into this compound aims to enhance its efficacy and reduce potential side effects when used therapeutically .
The compound is formally designated as (2R)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol by IUPAC rules, reflecting its stereospecific configuration at the C2 chiral center [2]. Its molecular formula is C₁₁H₁₁F₂N₃O₂, with a molecular weight of 255.22 g/mol [3] [5]. Key structural features include:
Table 1: Atomic Composition Analysis
Element | Count | Contribution to Molecular Weight |
---|---|---|
C | 11 | 132.14 g/mol (51.78%) |
H | 11 | 11.11 g/mol (4.35%) |
F | 2 | 38.00 g/mol (14.89%) |
N | 3 | 42.03 g/mol (16.47%) |
O | 2 | 32.00 g/mol (12.54%) |
The chiral center at C2 (highlighted in the (2R) designation) governs the compound’s three-dimensional orientation. This configuration arises from the asymmetric carbon bearing the difluorophenyl group, hydroxyl, and the triazole-containing side chain [2]. The (R)-enantiomer is a key synthetic intermediate for bioactive molecules, including antifungal agents like fluconazole. Stereochemical purity is critical because:
X-ray diffraction (XRD) studies confirm the compound’s solid-state conformation, revealing intermolecular hydrogen bonding between triazole N atoms and hydroxyl groups, which stabilizes the crystal lattice [4] [6]. Spectroscopic data include:
Table 2: Key Spectroscopic Assignments
Technique | Signal (δ, ppm / cm⁻¹) | Assignment |
---|---|---|
¹H NMR | 8.52, 7.95 | Triazole protons |
7.45–7.20 | Difluorophenyl protons | |
4.20–3.80 | -CH₂OH protons | |
FTIR | 3350 | O-H stretch (hydroxyl) |
1620 | C=N stretch (triazole ring) |
The racemic mixture (2RS) is designated as Fluconazole EP Impurity F in pharmacopeial standards [3] [7], while the (R)-enantiomer is a high-value synthetic precursor. Key distinctions include:
Table 3: Racemic vs. (R)-Enantiomer Properties
Property | Racemic Form | (R)-Enantiomer |
---|---|---|
IUPAC Name | (2RS)-2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol | (2R)-2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol |
Regulatory Role | Fluconazole Impurity F [3] | Synthetic intermediate [2] |
Optical Rotation | 0° | +15° (c = 1, DMSO) [5] |
Separation Method | Not applicable | Chiral stationary-phase HPLC [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7